molecular formula C35H25BrN4O2 B2877215 N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361166-22-5

N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Numéro de catalogue B2877215
Numéro CAS: 361166-22-5
Poids moléculaire: 613.515
Clé InChI: NRVZOUZIXYHGFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BIBX 1382 or Lapatinib and is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.

Mécanisme D'action

N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide works by binding to the ATP-binding site of EGFR and HER2 tyrosine kinases, thereby preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can effectively inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, this compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide in lab experiments is its potent inhibitory effects on EGFR and HER2 tyrosine kinases. This makes it a useful tool for studying the role of these kinases in cancer development and progression. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research involving N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of EGFR and HER2 tyrosine kinases, which may have improved therapeutic efficacy and fewer side effects. Another potential direction is the evaluation of this compound in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Additionally, further research is needed to fully understand the mechanisms underlying the anti-angiogenic effects of this compound and its potential use in the treatment of other diseases.

Méthodes De Synthèse

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves multiple steps and has been described in detail in various scientific publications. The synthesis involves the reaction of 2-aminobenzoic acid with benzoyl chloride to form 2-benzoylaminobenzoic acid. This intermediate is then reacted with 4-bromoaniline and 6-methyl-4-phenylquinazoline-2-amine to form the final product.

Applications De Recherche Scientifique

N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide has been extensively studied for its potential use in scientific research. This compound has been shown to have potent inhibitory effects on EGFR and HER2 tyrosine kinases, which are known to play a critical role in the development and progression of various types of cancer. As such, this compound has been evaluated for its potential use in the treatment of cancer.

Propriétés

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25BrN4O2/c1-22-12-18-30-28(20-22)32(23-8-4-2-5-9-23)40-35(39-30)37-27-16-13-25(14-17-27)34(42)38-31-19-15-26(36)21-29(31)33(41)24-10-6-3-7-11-24/h2-21H,1H3,(H,38,42)(H,37,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVZOUZIXYHGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)Br)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.